

(-)-Pisatin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pisatin, a pterocarpan phytoalexin produced by the pea plant (Pisum sativum), stands as a cornerstone in the study of plant-pathogen interactions. As the first phytoalexin to be chemically identified, it has been the subject of extensive research, revealing its potent antifungal properties and the intricate biochemical pathways governing its synthesis and detoxification. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of (-)-pisatin. Detailed experimental protocols for its isolation, induction, and bioactivity assessment are presented, alongside a depiction of its biosynthetic pathway and the signaling cascades that regulate its production. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development.

Chemical Structure and Properties

(-)-Pisatin is a chiral pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its chemical formula is $C_{17}H_{14}O_6$, with a molecular weight of 314.29 g/mol .[1] The stereochemistry of **(-)-pisatin** is crucial for its biological activity.

Table 1: Chemical Identifiers for (-)-Pisatin



Identifier	Value
IUPAC Name	(6aS,12aS)-3-Methoxy-6H-[1][2]dioxolo[3] [4]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol
CAS Number	20186-22-5[1]
Molecular Formula	C17H14O6[1]
Molecular Weight	314.29 g/mol [1]
InChI Key	LZMRDTLRSDRUSU-DLBZAZTESA-N

Table 2: Physicochemical Properties of (-)-Pisatin

Property	Value
Melting Point	60-61 °C
Boiling Point	483 °C at 760 mmHg
Density	1.501 g/cm ³
Solubility in Water	0.03 mg/mL at 23 °C
Solubility in Organic Solvents	High solubility in ethanol, ether, and other organic solvents.[3] Quantitative data in common laboratory solvents such as DMSO, ethanol, and acetone are not readily available in the literature.
Appearance	Colorless crystals

Table 3: Spectroscopic Data for (-)-Pisatin



Spectroscopic Technique	Data
UV Absorption (in Ethanol)	λmax at 286 nm and 309 nm
¹ H and ¹³ C NMR	Detailed assigned ¹ H and ¹³ C NMR data with chemical shifts and coupling constants are not fully available in the reviewed literature.
Mass Spectrometry (LC-MS)	Precursor Ion: [M-H ₂ O+H] ⁺ at m/z 297.075. Major Fragment Ions (m/z): 297.0765, 282.0525, 254.0583, 225.0553, 168.0583.

Biosynthesis and Regulation

The biosynthesis of **(-)-pisatin** in Pisum sativum is a multi-step enzymatic process that begins with the general phenylpropanoid pathway. A key feature of this pathway is the involvement of intermediates with an opposite stereochemical configuration to the final product.

Biosynthetic Pathway

The pathway commences with L-phenylalanine and proceeds through a series of enzymatic reactions to form the pterocarpan skeleton. The final step involves the methylation of (+)-6a-hydroxymaackiain by the enzyme (+)-6a-hydroxymaackiain-3-O-methyltransferase (HMM).



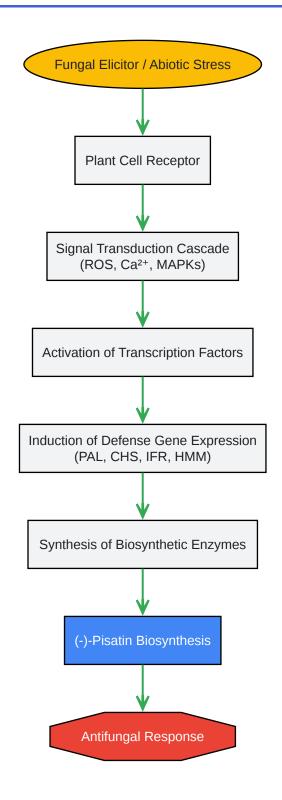
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Biosynthetic pathway of (-)-pisatin.

Regulation of Biosynthesis

Pisatin biosynthesis is induced in response to various biotic and abiotic elicitors. Fungal cell wall components, such as oligogalacturonides, and heavy metal salts like copper chloride are potent inducers. The signaling cascade involves the activation of defense-related genes, including those encoding the enzymes of the phenylpropanoid and isoflavonoid pathways.





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Signaling pathway for pisatin induction.

Biological Activity and Mechanism of Action



(-)-Pisatin exhibits broad-spectrum antifungal activity, although its potency varies among different fungal species. It is a key component of the defense mechanism of Pisum sativum against pathogenic fungi.

Mechanism of Action: The precise mechanism of action is not fully elucidated but is believed to involve the disruption of fungal cell membranes and inhibition of key metabolic enzymes.

Fungal Detoxification: Some fungal pathogens of pea, such as Nectria haematococca, have evolved a detoxification mechanism to overcome the antifungal effects of pisatin. This involves the demethylation of pisatin at the 3-O-position by a specific cytochrome P450 enzyme known as pisatin demethylase (PDA), rendering the molecule significantly less toxic.

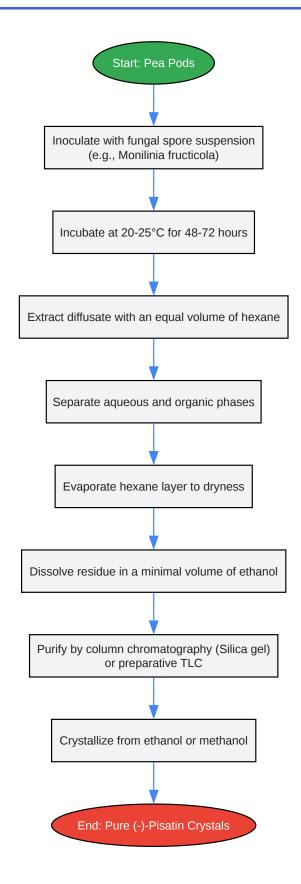
Experimental Protocols

The following section provides detailed methodologies for key experiments related to **(-)**-pisatin research.

Isolation and Purification of (-)-Pisatin from Pisum sativum

This protocol is adapted from established methods for the extraction and purification of pisatin from pea pods.





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Workflow for pisatin isolation.



Protocol:

- Inoculation: Freshly harvested pea pods are surface sterilized and inoculated with a spore suspension of a non-pathogenic fungus (e.g., Monilinia fructicola) to elicit pisatin production.
- Incubation: The inoculated pods are incubated in a humid chamber at 20-25°C for 48-72 hours.
- Extraction: The diffusate from the pods is collected and extracted three times with an equal volume of hexane.
- Purification: The hexane extracts are pooled, dried over anhydrous sodium sulfate, and
 evaporated to dryness under reduced pressure. The residue is redissolved in a small volume
 of ethanol and subjected to column chromatography on silica gel, eluting with a hexane-ethyl
 acetate gradient.
- Crystallization: Fractions containing pisatin are identified by thin-layer chromatography (TLC), pooled, and evaporated. The resulting solid is recrystallized from ethanol or methanol to yield pure (-)-pisatin crystals.

In Vitro Antifungal Activity Assay

This protocol describes a general method for assessing the antifungal activity of **(-)-pisatin** using a broth microdilution assay.

Protocol:

- Preparation of Fungal Inoculum: A fresh culture of the test fungus is used to prepare a spore suspension in a suitable broth (e.g., potato dextrose broth) and adjusted to a final concentration of 1 x 10⁵ spores/mL.
- Preparation of Pisatin Solutions: A stock solution of **(-)-pisatin** is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in the culture broth to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% (v/v) to avoid solvent toxicity.



- Assay Setup: In a 96-well microtiter plate, 100 μL of the fungal inoculum is added to each well containing 100 μL of the pisatin dilutions. A positive control (fungal inoculum with broth and DMSO) and a negative control (broth only) are included.
- Incubation: The plate is incubated at the optimal growth temperature for the fungus (typically 25-28°C) for 24-72 hours.
- Data Analysis: Fungal growth is assessed by measuring the optical density at 600 nm using a microplate reader. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of pisatin that completely inhibits visible fungal growth.

Pisatin Demethylase (PDA) Enzyme Assay

This assay measures the activity of the fungal enzyme responsible for detoxifying pisatin.

Protocol:

- Preparation of Fungal Microsomes: The fungus is grown in a liquid culture containing a low concentration of pisatin to induce PDA expression. Mycelia are harvested, and microsomes are prepared by differential centrifugation.
- Assay Mixture: The reaction mixture contains fungal microsomes, NADPH, and a known concentration of (-)-pisatin in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
- Incubation: The reaction is initiated by the addition of NADPH and incubated at 30°C for a specific time period.
- Extraction and Analysis: The reaction is stopped, and the products are extracted with ethyl
 acetate. The extract is analyzed by high-performance liquid chromatography (HPLC) or thinlayer chromatography (TLC) to quantify the amount of the demethylated product, (+)-6ahydroxymaackiain, formed.

Conclusion

(-)-Pisatin remains a molecule of significant interest in the fields of plant science, phytopathology, and natural product chemistry. Its role as a phytoalexin has provided valuable insights into the complex defense mechanisms of plants. The detailed chemical, physical, and



biological data, along with the experimental protocols presented in this guide, are intended to facilitate further research into this fascinating natural product and its potential applications. The continued study of **(-)-pisatin** and its biosynthetic pathway may lead to new strategies for enhancing disease resistance in crops and the discovery of novel antifungal agents.

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References

- 1. (+)-Pisatin | C17H14O6 | CID 101689 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [(-)-Pisatin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195261#pisatin-chemical-structure-and-properties]

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